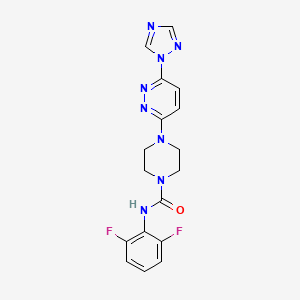
4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,6-difluorophenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,6-difluorophenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H16F2N8O and its molecular weight is 386.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,6-difluorophenyl)piperazine-1-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Features:
- Triazole and Pyridazine Moieties : These components are known for their diverse biological activities, including antimicrobial and anticancer properties.
- Piperazine Ring : Often associated with improved pharmacokinetic profiles.
Antimicrobial Activity
Recent studies have indicated that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Compounds similar to the target compound have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole Derivative A | S. aureus | 0.125 μg/mL |
| Triazole Derivative B | E. coli | 0.250 μg/mL |
Antifungal Activity
The triazole group is well-recognized for its antifungal properties. Studies have demonstrated that derivatives can inhibit fungal growth effectively:
- Inhibition of Fungal Pathogens : Compounds with similar structures have shown effective inhibition against fungi such as Candida albicans and Aspergillus fumigatus .
Anticancer Activity
Emerging research suggests that this compound may also possess anticancer properties:
- Mechanism of Action : The triazole moiety has been linked to the inhibition of key enzymes involved in cancer cell proliferation .
- Case Study : A study evaluated the cytotoxic effects of a related compound on human cancer cell lines, showing a significant reduction in cell viability at concentrations as low as 10 μM .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key observations include:
- Substituent Effects : The presence of electron-withdrawing groups has been correlated with enhanced potency against various pathogens .
| Substituent | Effect on Activity |
|---|---|
| Fluorine | Increased potency |
| Methyl | Moderate activity |
In Vitro Studies
In vitro studies have provided insights into the efficacy of this compound:
- Cell Proliferation Assays : The compound was tested on various cancer cell lines, revealing IC50 values indicative of potent anti-proliferative effects .
In Vivo Studies
Limited in vivo studies have begun to emerge:
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N8O/c18-12-2-1-3-13(19)16(12)22-17(28)26-8-6-25(7-9-26)14-4-5-15(24-23-14)27-11-20-10-21-27/h1-5,10-11H,6-9H2,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRDWYZLXLBOTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)NC4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














